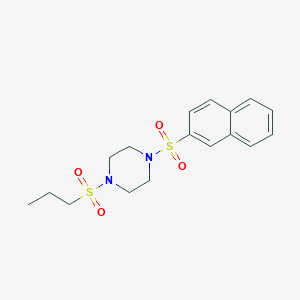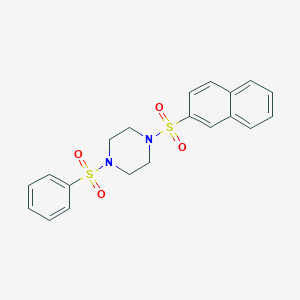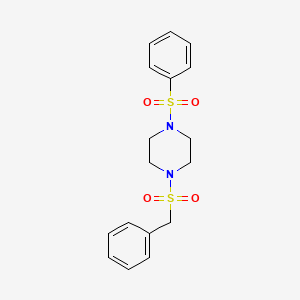![molecular formula C13H19FN2O4S2 B3468217 1-[(4-fluorophenyl)sulfonyl]-4-(propylsulfonyl)piperazine](/img/structure/B3468217.png)
1-[(4-fluorophenyl)sulfonyl]-4-(propylsulfonyl)piperazine
Descripción general
Descripción
1-[(4-fluorophenyl)sulfonyl]-4-(propylsulfonyl)piperazine, also known as FPSP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
1-[(4-fluorophenyl)sulfonyl]-4-(propylsulfonyl)piperazine acts by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. This compound has also been shown to bind to the serotonin transporter, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been shown to increase the levels of certain neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-fluorophenyl)sulfonyl]-4-(propylsulfonyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound has also been shown to have low toxicity and is well-tolerated in animal studies. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in certain experiments. This compound also has a relatively short half-life in the body, which can limit its effectiveness in some studies.
Direcciones Futuras
There are several future directions for the study of 1-[(4-fluorophenyl)sulfonyl]-4-(propylsulfonyl)piperazine. One area of interest is the potential use of this compound as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration of this compound for cancer treatment. Another area of interest is the potential use of this compound as a treatment for neurological disorders such as depression and anxiety. Future studies are needed to determine the efficacy of this compound in these conditions and to identify the optimal dosage and administration. Additionally, further studies are needed to investigate the potential side effects of this compound and to determine its long-term safety in humans.
Aplicaciones Científicas De Investigación
1-[(4-fluorophenyl)sulfonyl]-4-(propylsulfonyl)piperazine has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Inflammatory diseases such as rheumatoid arthritis and multiple sclerosis have also been studied using this compound due to its ability to reduce inflammation. In the field of neuroscience, this compound has been investigated for its potential as an antidepressant and anxiolytic agent.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-propylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O4S2/c1-2-11-21(17,18)15-7-9-16(10-8-15)22(19,20)13-5-3-12(14)4-6-13/h3-6H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSICMAXJOOYEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-methoxyphenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B3468139.png)
![4-{[(4-iodophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B3468143.png)
![N-(4-acetylphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3468144.png)
![N-(2-methoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3468150.png)
![1-(4-ethoxy-3-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3468172.png)
![1-(2-ethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3468176.png)
![1-(ethylsulfonyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3468188.png)


![1-[(4-methylphenyl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine](/img/structure/B3468205.png)
![1-(benzylsulfonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3468208.png)

![1-(benzylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3468210.png)
![N-(4-methylphenyl)-N'-[2-(2-thienyl)ethyl]urea](/img/structure/B3468221.png)